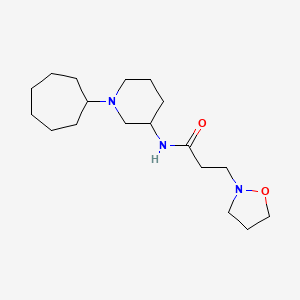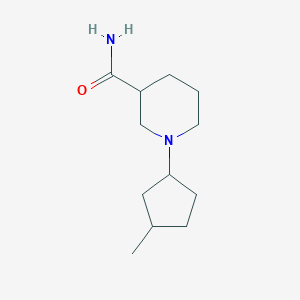
N-(1-cycloheptyl-3-piperidinyl)-3-(2-isoxazolidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cycloheptyl-3-piperidinyl)-3-(2-isoxazolidinyl)propanamide, commonly known as CPP-115, is a compound that belongs to the class of drugs called GABAergic agents. It is a potent inhibitor of the enzyme called GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability in the brain. CPP-115 has been studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用機序
CPP-115 works by inhibiting the enzyme N-(1-cycloheptyl-3-piperidinyl)-3-(2-isoxazolidinyl)propanamide aminotransferase, which is responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound in the brain, which can have a calming and relaxing effect on the nervous system. This mechanism of action is similar to that of other N-(1-cycloheptyl-3-piperidinyl)-3-(2-isoxazolidinyl)propanamideergic agents such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
CPP-115 has been shown to increase the levels of this compound in the brain, which can have a calming and relaxing effect on the nervous system. It has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage in certain neurological disorders. CPP-115 has been shown to have a low potential for abuse and addiction, which makes it a promising candidate for the treatment of substance abuse disorders.
実験室実験の利点と制限
CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of N-(1-cycloheptyl-3-piperidinyl)-3-(2-isoxazolidinyl)propanamide aminotransferase, which makes it a useful tool for studying the role of this compound in the brain. CPP-115 has been shown to have a low potential for toxicity and side effects, which makes it a safe compound to use in lab experiments. However, one limitation of CPP-115 is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of CPP-115. One area of research is the potential use of CPP-115 in the treatment of epilepsy. Studies have shown that CPP-115 can increase the levels of N-(1-cycloheptyl-3-piperidinyl)-3-(2-isoxazolidinyl)propanamide in the brain, which can have an anticonvulsant effect. Another area of research is the potential use of CPP-115 in the treatment of anxiety disorders. Studies have shown that CPP-115 can have anxiolytic effects in animal models. Additionally, there is ongoing research into the potential use of CPP-115 in the treatment of substance abuse disorders, such as cocaine addiction. Overall, the study of CPP-115 has the potential to lead to the development of new and effective treatments for a variety of neurological and psychiatric disorders.
合成法
The synthesis of CPP-115 involves the reaction of 3-(2-isoxazolidinyl)propanoic acid with 1-cycloheptylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields CPP-115 as a white crystalline solid with a high purity.
科学的研究の応用
CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase the levels of N-(1-cycloheptyl-3-piperidinyl)-3-(2-isoxazolidinyl)propanamide in the brain, which can have a calming and relaxing effect on the nervous system. CPP-115 has been studied for its potential use in the treatment of epilepsy, anxiety disorders, and substance abuse disorders.
特性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(1,2-oxazolidin-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O2/c22-18(10-13-21-12-6-14-23-21)19-16-7-5-11-20(15-16)17-8-3-1-2-4-9-17/h16-17H,1-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKCHFFIDWJLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CCN3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanamide](/img/structure/B6023799.png)
![2,4-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6023803.png)
![2-{1-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6023817.png)
![2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6023821.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-5,5-diethyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023842.png)
![N-(6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)acetamide](/img/structure/B6023846.png)

![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6023870.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6023891.png)
![2-[(anilinocarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B6023897.png)
![N-(3-bromophenyl)-2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B6023901.png)
![1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-3-piperidinol](/img/structure/B6023909.png)
![3,4-dimethyl-6-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6023910.png)